molecular formula C14H11Cl2NO2 B5859868 3,5-dichloro-4-methoxy-N-phenylbenzamide

3,5-dichloro-4-methoxy-N-phenylbenzamide

Cat. No. B5859868
M. Wt: 296.1 g/mol
InChI Key: KBHTUMFCPCXQRX-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-phenylbenzamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

3,5-dichloro-4-methoxy-N-phenylbenzamide has been studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is in the treatment of cancer. 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3,5-dichloro-4-methoxy-N-phenylbenzamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to modulate the activity of certain receptors in the brain that are involved in the regulation of memory and movement.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-phenylbenzamide involves its ability to modulate the activity of certain enzymes and receptors in the body. 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC) which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3,5-dichloro-4-methoxy-N-phenylbenzamide can alter the expression of genes that are involved in cell growth and proliferation. Additionally, 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to modulate the activity of certain receptors in the brain such as the dopamine receptor. By modulating receptor activity, 3,5-dichloro-4-methoxy-N-phenylbenzamide can alter the signaling pathways that are involved in the regulation of memory and movement.
Biochemical and Physiological Effects:
3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects in the body. One of the primary effects is the inhibition of HDAC activity which can alter gene expression and lead to changes in cell growth and proliferation. Additionally, 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to modulate the activity of certain receptors in the brain which can lead to changes in signaling pathways involved in memory and movement.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,5-dichloro-4-methoxy-N-phenylbenzamide in lab experiments is its ability to selectively inhibit the activity of HDAC enzymes. This allows researchers to study the effects of altered gene expression on cell growth and proliferation. Additionally, 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to modulate the activity of certain receptors in the brain which can be useful in studying the effects of altered signaling pathways on neurological disorders. However, one limitation of using 3,5-dichloro-4-methoxy-N-phenylbenzamide in lab experiments is its potential cytotoxicity. 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to have toxic effects on certain cell lines at high concentrations which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 3,5-dichloro-4-methoxy-N-phenylbenzamide. One area of interest is in the development of 3,5-dichloro-4-methoxy-N-phenylbenzamide analogs that have improved selectivity and potency. Additionally, 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to have potential therapeutic applications in the treatment of cancer and neurological disorders. Further research is needed to explore the full potential of 3,5-dichloro-4-methoxy-N-phenylbenzamide in these areas. Finally, the mechanism of action of 3,5-dichloro-4-methoxy-N-phenylbenzamide is not fully understood and further research is needed to elucidate its effects on gene expression and receptor activity.
Conclusion:
3,5-dichloro-4-methoxy-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 3,5-dichloro-4-methoxy-N-phenylbenzamide is relatively simple and can be performed in a laboratory setting. 3,5-dichloro-4-methoxy-N-phenylbenzamide has been shown to modulate the activity of certain enzymes and receptors in the body which can lead to changes in gene expression, cell growth and proliferation, and signaling pathways involved in neurological disorders. While there are limitations to using 3,5-dichloro-4-methoxy-N-phenylbenzamide in lab experiments, there are a number of future directions for research involving 3,5-dichloro-4-methoxy-N-phenylbenzamide that could lead to the development of new therapies for cancer and neurological disorders.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methoxy-N-phenylbenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with N-phenyl-1,2-ethanediamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain pure 3,5-dichloro-4-methoxy-N-phenylbenzamide. The synthesis of 3,5-dichloro-4-methoxy-N-phenylbenzamide is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-11(15)7-9(8-12(13)16)14(18)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHTUMFCPCXQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-methoxy-N-phenylbenzamide

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